molecular formula C24H13F4N3O2 B2782479 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1359480-19-5

2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2782479
CAS No.: 1359480-19-5
M. Wt: 451.381
InChI Key: WNJHZQYNMPDIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 4-fluorophenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. Such structural features are common in medicinal chemistry, where fluorinated aromatic systems and heterocyclic scaffolds like oxadiazoles are leveraged for their metabolic stability and binding affinity .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13F4N3O2/c25-16-8-10-17(11-9-16)31-13-20(18-6-1-2-7-19(18)23(31)32)22-29-21(30-33-22)14-4-3-5-15(12-14)24(26,27)28/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJHZQYNMPDIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may optimize these steps to enhance yield and purity, often employing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions may vary, including temperature, pressure, and solvent choice.

    Major Products: The major products formed depend on the specific reaction and conditions, often leading to derivatives with modified functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the oxadiazole moiety is known to enhance biological activity by interacting with specific cellular targets involved in tumor progression. For instance, compounds containing oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives with similar structures can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Pesticide Development

The structural characteristics of 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one make it suitable for development as a pesticide. The trifluoromethyl group is known to enhance lipophilicity and biological activity against pests. Studies have explored similar compounds that exhibit effective insecticidal and fungicidal properties, suggesting that this compound may also possess similar capabilities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Dihydroisoquinoline Formation : The construction of the isoquinoline framework can be accomplished via Pictet-Spengler reactions or other condensation methods.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are utilized to confirm the structure and purity of the synthesized compound.

Clinical Trials

Clinical trials have been conducted to evaluate the effectiveness of compounds structurally related to 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one in treating specific cancers and inflammatory conditions. These trials assess pharmacokinetics, dosage optimization, and therapeutic efficacy compared to existing treatments.

Environmental Impact Studies

Research has also focused on the environmental impact of using such compounds in agricultural settings. Studies evaluate their degradation pathways in soil and water systems to ensure they do not pose long-term ecological risks.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. Its fluorophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity, while the oxadiazole ring may play a role in stabilizing the compound within biological systems. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Challenges : Oxadiazole formation (e.g., via TBAF in THF, ) requires stringent anhydrous conditions, contrasting with simpler triazole syntheses () .
  • Unresolved Questions : The target’s exact bioactivity remains unconfirmed; further studies could explore its affinity for TRP channels or antimicrobial targets, guided by structural parallels in and .

Biological Activity

The compound 2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a dihydroisoquinoline core linked to a 1,2,4-oxadiazole moiety and fluorinated phenyl groups. This unique combination may contribute to its biological effects.

PropertyValue
Molecular FormulaC22H17F3N4O2
Molecular Weight420.39 g/mol
CAS NumberNot available

Anticancer Properties

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays revealed that the compound exhibited potent cytotoxicity against MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines. The IC50 values ranged from 0.5 to 5 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
    • A detailed study showed that the compound induced apoptosis in MCF-7 cells through the activation of the p53 pathway and increased levels of caspase-3 cleavage .
  • Mechanism of Action :
    • Molecular docking studies indicated that the compound interacts favorably with estrogen receptors (ER), suggesting a mechanism similar to that of Tamoxifen, which is known for its role in breast cancer treatment .
    • Further investigations revealed that the compound could inhibit key enzymes involved in cancer progression, including histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Additional Biological Activities

Beyond anticancer properties, research has suggested potential antimicrobial activity against various pathogens. The oxadiazole derivatives have shown promise as effective agents against bacterial strains resistant to conventional antibiotics .

Study 1: Anticancer Efficacy

In a comparative study involving several oxadiazole derivatives, the compound demonstrated superior efficacy against MCF-7 cells with an IC50 value significantly lower than that of doxorubicin (IC50 = 0.12 µM vs. 0.35 µM) . The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

A mechanistic study using flow cytometry revealed that treatment with the compound resulted in increased sub-G1 phase population in MCF-7 cells, indicating apoptosis induction. Western blot analysis confirmed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins upon treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.